molecular formula C17H18ClNOS B12198908 2-[(2,5-dimethylphenyl)methylthio]-N-(4-chlorophenyl)acetamide

2-[(2,5-dimethylphenyl)methylthio]-N-(4-chlorophenyl)acetamide

Cat. No.: B12198908
M. Wt: 319.8 g/mol
InChI Key: CFEOPNJWKDDHRO-UHFFFAOYSA-N
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Description

2-[(2,5-dimethylphenyl)methylthio]-N-(4-chlorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a thioether linkage between a 2,5-dimethylphenyl group and an acetamide moiety, with an additional 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dimethylphenyl)methylthio]-N-(4-chlorophenyl)acetamide typically involves the following steps:

    Formation of the Thioether Linkage: The reaction between 2,5-dimethylbenzyl chloride and sodium thiolate derived from 4-chlorothiophenol in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions.

    Acetamide Formation: The resulting thioether is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dimethylphenyl)methylthio]-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-[(2,5-dimethylphenyl)methylthio]-N-(4-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,5-dimethylphenyl)methylthio]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-dimethylphenyl)methylthio]-N-(4-bromophenyl)acetamide
  • 2-[(2,5-dimethylphenyl)methylthio]-N-(4-fluorophenyl)acetamide
  • 2-[(2,5-dimethylphenyl)methylthio]-N-(4-methylphenyl)acetamide

Uniqueness

2-[(2,5-dimethylphenyl)methylthio]-N-(4-chlorophenyl)acetamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.

Properties

Molecular Formula

C17H18ClNOS

Molecular Weight

319.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C17H18ClNOS/c1-12-3-4-13(2)14(9-12)10-21-11-17(20)19-16-7-5-15(18)6-8-16/h3-9H,10-11H2,1-2H3,(H,19,20)

InChI Key

CFEOPNJWKDDHRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSCC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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